molecular formula C14H11FO3 B6398135 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261924-72-4

4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6398135
CAS RN: 1261924-72-4
M. Wt: 246.23 g/mol
InChI Key: JVXLTPCLJOHFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid (FMHBA) is a phenolic acid that is used in a wide range of scientific research applications. It is an aromatic compound that contains two fluorine atoms, one methyl group, and one hydroxy group. FMHBA is a colorless, crystalline solid with a melting point of 150-152°C and a molecular weight of 220.23 g/mol. It is soluble in a variety of organic solvents such as methanol, ethanol, and ether. It is also soluble in water and has been used in a variety of scientific research applications.

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is widely used in scientific research applications due to its unique properties. It has been used as a reagent in a variety of reactions, including the synthesis of other phenolic acids. It has also been used as a catalyst in the synthesis of a variety of organic compounds. Additionally, 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents and antifungal agents.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that the hydroxy group of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% can act as a hydrogen bond donor or acceptor, allowing it to interact with a variety of other molecules. Additionally, the fluorine atoms of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% can interact with other molecules, allowing it to act as a catalyst in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% are not yet fully understood. However, it is believed that 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may have a variety of effects on the body, including anti-inflammatory and antifungal activity. Additionally, 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% may act as an antioxidant, protecting cells from oxidative damage caused by free radicals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% is non-toxic and has a low vapor pressure, making it safe to use in laboratory experiments. The main limitation of using 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in laboratory experiments is that it is not yet fully understood, and its exact mechanism of action is unknown.

Future Directions

The future of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in scientific research is promising. Future research should focus on understanding the exact mechanism of action of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%, as well as its biochemical and physiological effects. Additionally, further research should investigate the potential applications of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in the pharmaceutical and medical fields. Additionally, research should focus on the synthesis of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95%, as well as its potential use as a catalyst in a variety of reactions. Finally, research should investigate the potential toxicity of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% and its potential effects on the environment.

Synthesis Methods

4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% has been synthesized in a variety of ways, including the reaction of 4-fluorobenzaldehyde and 3-hydroxybenzoic acid in the presence of a base. This reaction produces 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% in yields of up to 80%. Other methods for the synthesis of 4-(2-Fluoro-4-methylphenyl)-3-hydroxybenzoic acid, 95% include the reaction of 4-fluorophenol and 3-hydroxybenzoic acid in the presence of a base, as well as the reaction of 4-fluorobenzyl bromide and 3-hydroxybenzoic acid in the presence of a base.

properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-8-2-4-10(12(15)6-8)11-5-3-9(14(17)18)7-13(11)16/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXLTPCLJOHFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689190
Record name 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261924-72-4
Record name 2'-Fluoro-2-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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